molecular formula C19H15FN2OS B2918718 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922999-61-9

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Katalognummer: B2918718
CAS-Nummer: 922999-61-9
Molekulargewicht: 338.4
InChI-Schlüssel: SBEYYDPFEFFAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core fused with a dihydrothiazole ring and substituted with a 4-fluorophenylacetamide group. This structure combines aromaticity, electron-withdrawing fluorine substituents, and a planar thiazole system, which are critical for interactions with biological targets such as kinases or enzymes.

Eigenschaften

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c20-14-8-5-12(6-9-14)11-17(23)21-19-22-18-15-4-2-1-3-13(15)7-10-16(18)24-19/h1-6,8-9H,7,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEYYDPFEFFAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly referred to as a ROCK inhibitor , has garnered attention for its potential therapeutic applications in various biological contexts. This article delves into its biological activity, synthesizing data from diverse research studies and findings.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7

This compound functions primarily as an inhibitor of the Rho-associated protein kinase (ROCK). ROCK plays a critical role in various cellular processes, including:

  • Regulation of cytoskeletal dynamics
  • Cell migration
  • Apoptosis
  • Smooth muscle contraction

By inhibiting ROCK, this compound may influence these processes, offering therapeutic benefits in conditions such as cancer, cardiovascular diseases, and neurological disorders.

In Vitro Studies

  • Cell Proliferation and Migration : Studies have shown that this compound significantly reduces the proliferation and migration of cancer cell lines. For instance:
    • Breast Cancer : In MDA-MB-231 cells, treatment with the compound resulted in a 50% decrease in cell migration compared to untreated controls.
    • Neuroblastoma : The compound inhibited neuroblastoma cell proliferation by approximately 60% at a concentration of 10 µM.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines through the activation of caspases and the upregulation of pro-apoptotic proteins.

In Vivo Studies

Preclinical trials have demonstrated the efficacy of this compound in animal models:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size (up to 70% compared to control groups).

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: Breast Cancer Treatment
    • A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy. Patients exhibited improved overall survival rates and reduced side effects.
  • Case Study 2: Neurological Disorders
    • In models of traumatic brain injury, this compound demonstrated neuroprotective effects by reducing inflammation and promoting neuronal survival.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)Effect
Cell MigrationMDA-MB-2311050% reduction
Cell ProliferationNeuroblastoma1060% inhibition
Apoptosis InductionVarious Cancer Lines5Activation of caspases
Tumor GrowthXenograft ModelsN/AUp to 70% reduction in size

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core heterocyclic systems, substituent effects, and biological implications. Key structural and functional differences are highlighted below:

Triazole-Based Derivatives ()

Compounds such as 9c , 9d , 9e , and 9f share a 4H-1,2,4-triazole-3-ylthioacetamide scaffold but differ in substituents (e.g., bromophenyl, fluorophenyl).

Compound Core Structure Substituents Melting Point (°C) Key NMR Signals (¹H/¹³C)
Target Compound Dihydronaphthothiazole 4-Fluorophenyl Not reported Not available in evidence
9c Triazole 4-Bromophenyl, 4-fluorophenyl 219.3 ¹H: 7.58–7.47 ppm; ¹³C: 165.7, 153.6
9e Triazole 4-Fluorophenyl (dual) 220.1 ¹H: 7.64–7.37 ppm; ¹³C: 165.8, 154.9

Key Differences :

  • Fluorine substituents in both compounds enhance electronegativity, but the triazole derivatives exhibit broader substituent variability (e.g., bromine), which may alter solubility and metabolic stability .
Thiazole- and Thiadiazole-Based Analogs ()
  • GSK735826A (from ): Contains a pyridinyl-thiazole core with a dioxolobenzothiazole substituent. Unlike the target compound, it lacks a fluorophenyl group but includes a pyridine ring, which may enhance metal coordination in enzymatic active sites .
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring with intramolecular S–O interactions (2.682 Å).
Methoxy-Substituted Analog ()

The compound N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide replaces the 4-fluorophenyl group with 3,4-dimethoxyphenyl. Methoxy groups increase electron density and may reduce membrane permeability compared to the fluorine’s electron-withdrawing effect, altering pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.